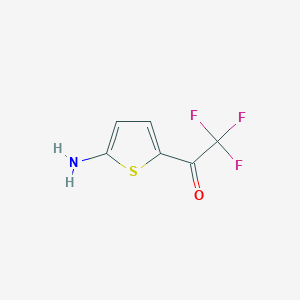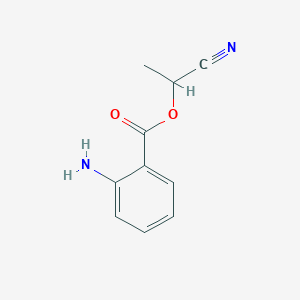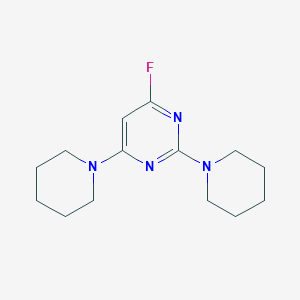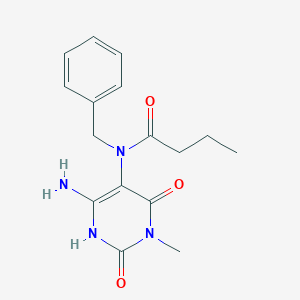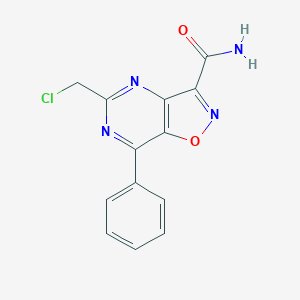
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl- has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. This compound has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a kinase inhibitor and has shown promising results in inhibiting the activity of certain kinases involved in cancer cell proliferation.
Wirkmechanismus
The mechanism of action of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl- is not fully understood. However, it has been reported to inhibit the activity of certain kinases involved in cancer cell proliferation. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemische Und Physiologische Effekte
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl- has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation, induce apoptosis in cancer cells, and exhibit antifungal and antibacterial activities. This compound has also been studied for its potential use as a kinase inhibitor and has shown promising results in inhibiting the activity of certain kinases involved in cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl- has several advantages and limitations for lab experiments. One of the advantages is its potential use as a kinase inhibitor, which can be useful in studying the role of kinases in cancer cell proliferation. However, one of the limitations is its potential toxicity, which can affect the results of the experiments.
Zukünftige Richtungen
There are several future directions for the study of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl-. One of the future directions is to study its potential use as a kinase inhibitor in different types of cancer. Another future direction is to investigate its potential use as an antifungal and antibacterial agent. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its potential applications in various fields.
Synthesemethoden
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl- can be synthesized using different methods. One of the most common methods involves the reaction of 5-amino-3-cyanopyrazole with benzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with hydrochloric acid to yield Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl-. This compound can also be synthesized using other methods such as the reaction of 5-amino-3-cyanopyrazole with chloromethyl methyl ether and phenyl isocyanate.
Eigenschaften
CAS-Nummer |
165611-01-8 |
|---|---|
Produktname |
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl- |
Molekularformel |
C13H9ClN4O2 |
Molekulargewicht |
288.69 g/mol |
IUPAC-Name |
5-(chloromethyl)-7-phenyl-[1,2]oxazolo[4,5-d]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C13H9ClN4O2/c14-6-8-16-9(7-4-2-1-3-5-7)12-10(17-8)11(13(15)19)18-20-12/h1-5H,6H2,(H2,15,19) |
InChI-Schlüssel |
RGVSDDJPKBSZEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2ON=C3C(=O)N)CCl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2ON=C3C(=O)N)CCl |
Andere CAS-Nummern |
165611-01-8 |
Synonyme |
3-Carbamido-5-chloromethyl-7-phenylisoxazolo(4,5-d)pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



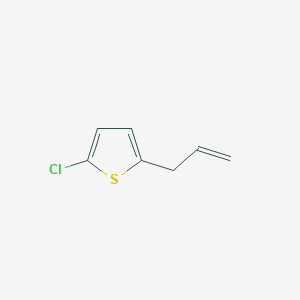
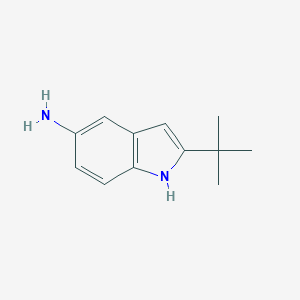
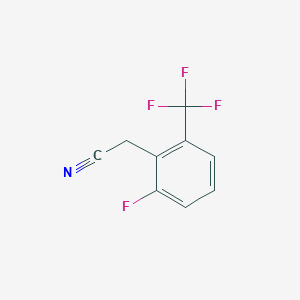
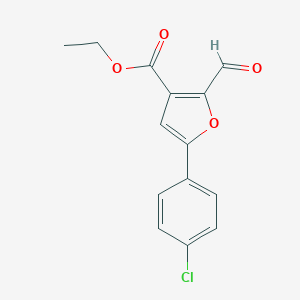
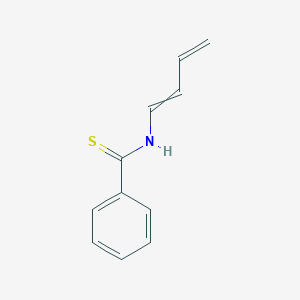

![Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate](/img/structure/B65318.png)
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)
